Methyl 2-amino-3-bromo-6-nitrobenzoate
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Overview
Description
Methyl 2-amino-3-bromo-6-nitrobenzoate is an organic compound with the molecular formula C8H7BrN2O4 It is a derivative of benzoic acid and contains functional groups such as an amino group, a bromine atom, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-bromo-6-nitrobenzoate typically involves a multi-step process:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position.
Bromination: The nitro compound is then brominated to introduce the bromine atom.
Amination: Finally, the nitro group is reduced to an amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-bromo-6-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The amino group can be oxidized to form different functional groups.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid are commonly used.
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-3-bromo-6-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-bromo-6-nitrobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro and bromine groups can participate in various chemical reactions. These interactions can affect the activity of enzymes and other proteins, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-nitrobenzoate
- Methyl 2-amino-5-nitrobenzoate
- Methyl 2-bromo-4-nitrobenzoate
Uniqueness
The combination of an amino group, a bromine atom, and a nitro group in this particular arrangement provides distinct chemical properties compared to similar compounds .
Biological Activity
Methyl 2-amino-3-bromo-6-nitrobenzoate is an organic compound with significant biological activity, primarily attributed to its unique structural features, including an amino group, a bromine atom, and a nitro group. This article explores its biological interactions, mechanisms of action, and potential applications in pharmaceutical research.
Molecular Formula: C₉H₈BrN₃O₂
Molecular Weight: 293.05 g/mol
The compound's structure allows for diverse interactions with biological molecules, which can modulate various biochemical pathways. The presence of functional groups like the amino and nitro groups facilitates interactions that may lead to enzyme inhibition or receptor modulation.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which can alter metabolic processes. For example, its structural analogs have demonstrated potent tyrosinase inhibitory activity, which is crucial for melanin production in skin cells .
- Receptor Interaction: The amino group can form hydrogen bonds with target proteins, while the nitro and bromine groups may participate in electrophilic reactions that affect protein function.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Its derivatives have been explored for their potential to combat bacterial infections, particularly against strains resistant to conventional antibiotics. Studies have shown that structural modifications can enhance its efficacy against specific pathogens.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies using various cancer cell lines revealed that this compound and its analogs can inhibit cell proliferation and induce apoptosis. For instance, compounds derived from this structure have shown significant cytotoxic effects on liver cancer cells (HEP3BPN) compared to standard treatments like methotrexate .
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is beneficial for treating hyperpigmentation disorders. This compound has demonstrated strong tyrosinase inhibitory activity with an IC50 value lower than that of kojic acid, a commonly used skin-lightening agent .
Case Studies
Study 1: Anticancer Efficacy
A study involving the synthesis of several analogs of this compound tested their effects on HEP3BPN liver cancer cells. The results indicated that certain derivatives exhibited over 70% inhibition of cell viability at concentrations as low as 10 µM after 48 hours of treatment.
Study 2: Tyrosinase Inhibition
In another study focusing on tyrosinase inhibition, this compound was tested against B16F10 murine melanoma cells. The compound significantly reduced tyrosinase activity when compared to untreated controls, suggesting its potential as a therapeutic agent for hyperpigmentation .
Comparative Analysis
Compound Name | IC50 (µM) | Biological Activity |
---|---|---|
This compound | <10 | Strong tyrosinase inhibitor |
Kojic Acid | ~40 | Standard skin-lightening agent |
Methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate | <20 | Anticancer activity against liver cancer cells |
Properties
Molecular Formula |
C8H7BrN2O4 |
---|---|
Molecular Weight |
275.06 g/mol |
IUPAC Name |
methyl 2-amino-3-bromo-6-nitrobenzoate |
InChI |
InChI=1S/C8H7BrN2O4/c1-15-8(12)6-5(11(13)14)3-2-4(9)7(6)10/h2-3H,10H2,1H3 |
InChI Key |
VGDZNRBGHAOLJB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1N)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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